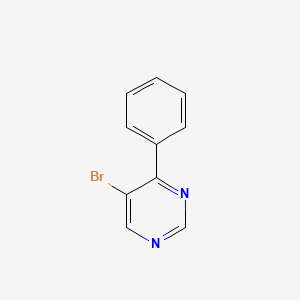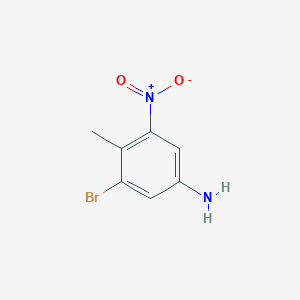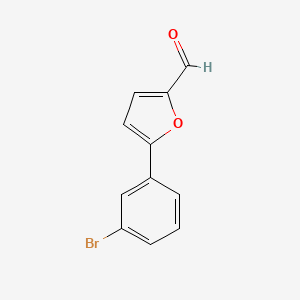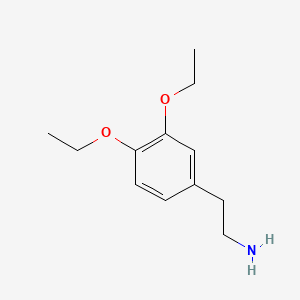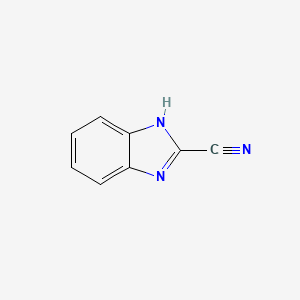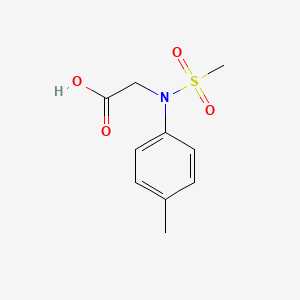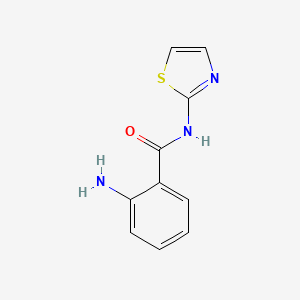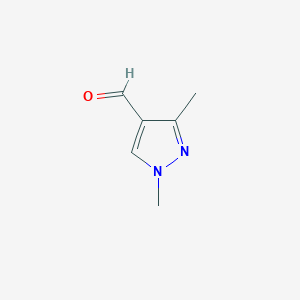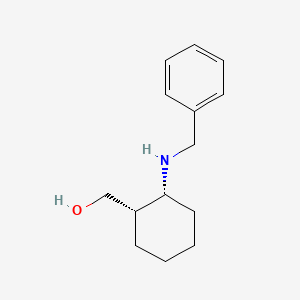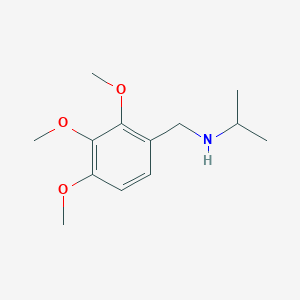
N-(2,3,4-Trimethoxybenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4-Trimethoxybenzyl)propan-2-amine is a synthetic compound belonging to the phenethylamine class It is known for its unique chemical structure, which includes a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trimethoxybenzyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and propan-2-amine.
Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with propan-2-amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This reaction forms the intermediate N-(2,3,4-trimethoxybenzyl)propan-2-imine.
Reduction: The intermediate imine is then reduced to the corresponding amine using a suitable reducing agent, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trimethoxybenzyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,3,4-Trimethoxybenzyl)propan-2-amine has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trimethoxybenzyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to certain receptors in the body, modulating their activity and influencing cellular responses.
Affect Enzymatic Activity: It may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Alter Gene Expression: The compound can influence gene expression, resulting in altered protein synthesis and cellular functions.
Comparison with Similar Compounds
N-(2,3,4-Trimethoxybenzyl)propan-2-amine can be compared with other similar compounds in the phenethylamine class, such as:
N-(2,3,4-Trimethoxyphenyl)propan-2-amine: Similar structure but with different substitution patterns on the benzyl ring.
N-(2,4,5-Trimethoxybenzyl)propan-2-amine: Differing in the positions of the methoxy groups on the benzyl ring.
N-(3,4,5-Trimethoxybenzyl)propan-2-amine: Another isomer with methoxy groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4/h6-7,9,14H,8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKBTWNOGGGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357931 |
Source


|
| Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418782-90-8 |
Source


|
| Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

